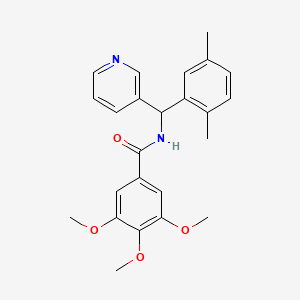
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4,5-trimethoxybenzamide, commonly known as DPM-3, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of DPM-3 involves its interaction with specific protein targets in cells. DPM-3 has been shown to bind to ion channels, enzymes, and other proteins, leading to changes in their activity and function. The exact mechanism of action of DPM-3 is still being studied, but it is thought to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
DPM-3 has been shown to have a variety of biochemical and physiological effects, depending on the specific protein targets it interacts with. In neuroscience, DPM-3 has been shown to modulate the activity of ion channels, leading to changes in neuronal excitability and synaptic transmission. In cancer research, DPM-3 has been shown to inhibit the activity of specific protein kinases, leading to the inhibition of cancer cell growth. Additionally, DPM-3 has been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DPM-3 has several advantages for use in lab experiments, including its high purity and specificity for certain protein targets. Additionally, DPM-3 has been shown to have low toxicity and good stability, making it a suitable compound for long-term studies. However, one limitation of DPM-3 is its relatively high cost, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on DPM-3, including the development of new synthetic methods to improve yield and reduce cost, the identification of new protein targets and biological pathways, and the optimization of DPM-3 for specific therapeutic applications. Additionally, the use of DPM-3 in combination with other compounds or therapies may have synergistic effects, leading to potential new treatment options for various diseases. Overall, DPM-3 has significant potential for use in various fields of research, and further studies are needed to fully understand its biological activity and therapeutic potential.
Méthodes De Synthèse
The synthesis of DPM-3 involves the reaction of 3,4,5-trimethoxybenzoic acid with 2,5-dimethylphenylboronic acid and pyridine-3-boronic acid in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound. The synthesis method has been optimized to produce high yields of DPM-3 with excellent purity.
Applications De Recherche Scientifique
DPM-3 has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, DPM-3 has been shown to modulate the activity of certain ion channels, leading to potential therapeutic applications in the treatment of neurological disorders such as epilepsy and chronic pain. In cancer research, DPM-3 has been shown to inhibit the growth of cancer cells by targeting specific protein kinases. Additionally, DPM-3 has been investigated for its potential as a lead compound in drug discovery, due to its unique chemical structure and biological activity.
Propriétés
IUPAC Name |
N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-15-8-9-16(2)19(11-15)22(17-7-6-10-25-14-17)26-24(27)18-12-20(28-3)23(30-5)21(13-18)29-4/h6-14,22H,1-5H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITUPQNLKZBUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)
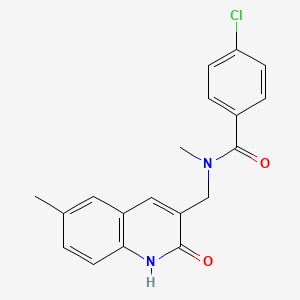


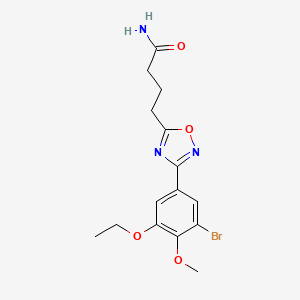
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide](/img/structure/B7704568.png)
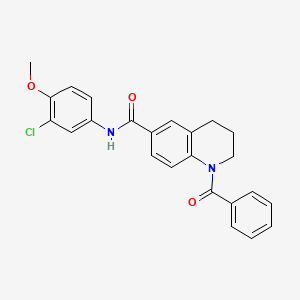
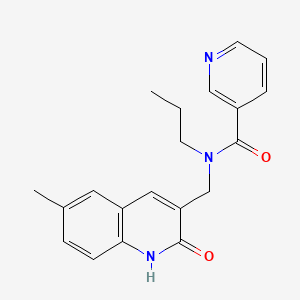
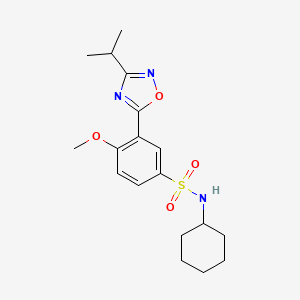
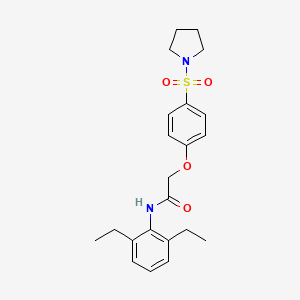
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704596.png)
![N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7704597.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7704598.png)
